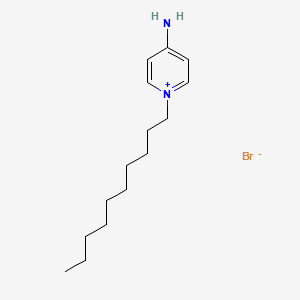

1-Decylpyridin-1-ium-4-amine;bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Decylpyridin-1-ium-4-amine;bromide is a useful research compound. Its molecular formula is C15H27BrN2 and its molecular weight is 315.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

One of the most significant applications of 1-Decylpyridin-1-ium-4-amine bromide is its use as an antimicrobial agent. Quaternary ammonium salts (QAS), including this compound, have demonstrated potent antibacterial activity against various strains of bacteria, including antibiotic-resistant strains.

Case Study: Antibacterial Efficacy

A study evaluated a library of structurally related QAS against Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) as low as 64 µg/mL for certain compounds. The effectiveness was influenced by the length of the alkyl chain, with optimal activity observed between C10 and C14 .

Table 1: Antibacterial Activity of QAS Against S. aureus

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 1-Decylpyridin-1-ium-4-amine bromide | ≤ 64 | Effective |

| Alkyl-triphenylphosphonium | ≤ 32 | Highly Effective |

| Alkyl-methylimidazolium | ≤ 16 | Very Effective |

Drug Development

The compound's structural characteristics make it valuable in drug development, particularly for creating new pharmaceuticals. Its ability to form stable complexes with various nucleophiles allows for the synthesis of diverse drug scaffolds.

Case Study: Synthesis of Brominated Compounds

Research has shown that the C-Br bond in brominated derivatives can serve as a handle for further transformations, facilitating the assembly of small molecular libraries relevant to drug development . This property is particularly useful in modifying existing drugs to enhance efficacy or reduce side effects.

Table 2: Transformations Utilizing the C-Br Bond

| Reaction Type | Description | Example Compound |

|---|---|---|

| Suzuki-Miyaura | Cross-coupling reaction to form biaryl compounds | Amlodipine derivative |

| Heck Reaction | Formation of alkenes from aryl halides | Aminoglutethimide derivative |

| Sonogashira Coupling | Coupling of aryl halides with alkynes | Modified anti-cancer agents |

Material Science Applications

In materials science, 1-Decylpyridin-1-ium-4-amine bromide has been explored for its potential in creating antibacterial coatings and films. The incorporation of quaternary ammonium compounds into polymer matrices can impart antimicrobial properties to materials used in medical devices and packaging.

Case Study: Antibacterial Polymers

A recent study demonstrated that polylactide films modified with linear polyethyleneimine (L-PEI) and brominated alkyl chains exhibited significant antibacterial activity against Escherichia coli. The presence of the quaternary ammonium centers enhanced the antimicrobial efficacy .

Table 3: Antibacterial Performance of Modified Polymers

| Polymer Type | Grafting Agent | Inhibition Concentration (%) |

|---|---|---|

| Polylactide + L-PEI | 1-Bromodecane | 30 wt% |

| Polylactide + L-PEI | 1-Bromooctane | 25 wt% |

Antifungal Applications

The compound also shows promise as an antifungal agent. Research indicates that bromine-containing compounds can effectively combat fungal infections, which are increasingly resistant to conventional treatments .

Case Study: Antifungal Efficacy

A formulation containing 1-Decylpyridin-1-ium-4-amine bromide was tested against various fungi, demonstrating superior antifungal activity compared to traditional antifungal agents.

Table 4: Efficacy Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | ≤ 32 µg/mL |

| Aspergillus niger | ≤ 16 µg/mL |

Propiedades

Número CAS |

1049722-94-2 |

|---|---|

Fórmula molecular |

C15H27BrN2 |

Peso molecular |

315.29 |

Nombre IUPAC |

1-decylpyridin-1-ium-4-amine;bromide |

InChI |

InChI=1S/C15H26N2.BrH/c1-2-3-4-5-6-7-8-9-12-17-13-10-15(16)11-14-17;/h10-11,13-14,16H,2-9,12H2,1H3;1H |

Clave InChI |

XZQDEJNZYKZZER-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[N+]1=CC=C(C=C1)N.[Br-] |

SMILES canónico |

CCCCCCCCCC[N+]1=CC=C(C=C1)N.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.